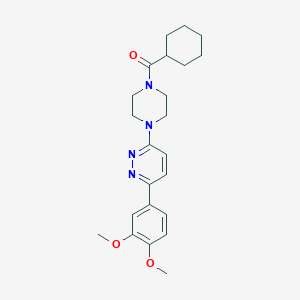

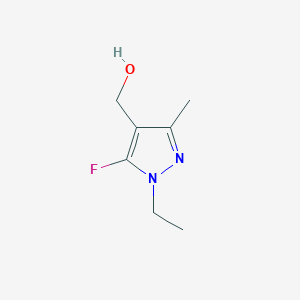

![molecular formula C22H27N5O3 B2539520 3-异戊基-8-(3-甲氧基苯基)-1,6,7-三甲基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮 CAS No. 887457-70-7](/img/structure/B2539520.png)

3-异戊基-8-(3-甲氧基苯基)-1,6,7-三甲基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

- Application : Recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation. The sequence was even applied to methoxy-protected (−)-Δ8-THC and cholesterol .

- Application : While the most potent compound showed weak inhibition against DHFR, further studies are needed to explore its potential as an antitumor agent .

- Application : Isopentyl acetate, a mixture of isomers, finds use as a solvent in research laboratories. It can dissolve both non-polar and polar compounds, aiding in sample preparation and extraction for analysis .

- Application : Specifically, N-7-substituted compounds 12c and 12d demonstrated potent cytotoxic activity against various cancer cell lines .

- Application : Cell proliferation assays with protection (thymidine, adenosine, and AICA) were used to identify intracellular targets of compound 4e. Folate-dependent intracellular enzymes were studied in HL60 cells treated with the compound .

- Application : Isopentyl acetate serves as a green solvent for extracting target compounds from complex matrices. Its stability and compatibility make it useful in sample preparation .

Catalytic Protodeboronation

Antitumor Activity

Solvent in Research Labs

Cytotoxic Activity

Functional Mechanism Studies

Green Solvent for Compound Extraction

作用机制

Target of Action

The primary targets of this compound are the enzymes involved in the folate pathway, such as dihydrofolate reductase (DHFR) , thymine synthase (TS) , and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a vital role in the synthesis of DNA nucleotides, which are deeply involved in the one-carbon transfer .

Mode of Action

The compound interacts with its targets by inhibiting their activities. For instance, it has been found to display inhibitory activity against DHFR, although the inhibition was relatively weak . The compound’s interaction with these enzymes results in the disruption of DNA nucleotide synthesis, which can lead to cell cycle arrest and induction of apoptosis .

Biochemical Pathways

The affected biochemical pathway is the folate pathway, which is crucial for DNA nucleotide synthesis. By inhibiting the enzymes in this pathway, the compound disrupts the synthesis of DNA nucleotides. This disruption can lead to the accumulation of S-phase cells and the induction of apoptosis .

Pharmacokinetics

It is known that the compound is more lipophilic and enters cells through passive diffusion . This property could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include the induction of S-phase arrest and apoptosis in cells . The compound also affects lysosomes and mitochondria, indicating that the induction of apoptosis is acting through a lysosome-nonmitochondrial pathway .

属性

IUPAC Name |

6-(3-methoxyphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O3/c1-13(2)10-11-25-20(28)18-19(24(5)22(25)29)23-21-26(14(3)15(4)27(18)21)16-8-7-9-17(12-16)30-6/h7-9,12-13H,10-11H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOALUWHLVKAAGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)CCC(C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-isopentyl-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

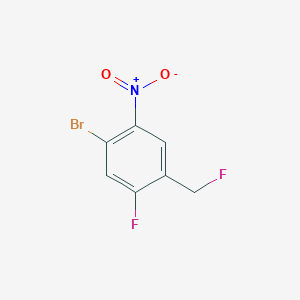

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2539438.png)

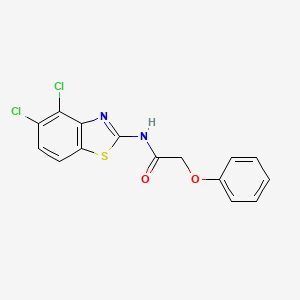

![2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2539439.png)

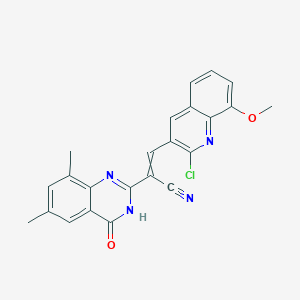

![4-cyano-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2539442.png)

![N-((1H-indol-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2539444.png)

![1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B2539448.png)

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2539449.png)

![2-((5-((1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2539450.png)

![2-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide](/img/structure/B2539459.png)